molecular formula C22H44NO6PS2 B593993 1,2-bis(Heptanoylthio)glycerophosphocholine CAS No. 89019-63-6

1,2-bis(Heptanoylthio)glycerophosphocholine

Cat. No.: B593993
CAS No.: 89019-63-6
M. Wt: 513.7 g/mol
InChI Key: LFFIJRJGKBSELO-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-bis(heptanoylthio) Glycerophosphocholine is a synthetic thiol phosphoglyceride lipid. It is known for its role as a substrate for various phospholipase A2 enzymes, excluding cytosolic phospholipase A2 and platelet-activating factor acetylhydrolase . This compound is significant in biochemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-bis(heptanoylthio) Glycerophosphocholine is synthesized through a multi-step process involving the esterification of glycerophosphocholine with heptanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the ester bonds. The thiol groups are introduced via a thiolation reaction using heptanoylthio derivatives .

Industrial Production Methods

Industrial production of 1,2-bis(heptanoylthio) Glycerophosphocholine involves large-scale esterification and thiolation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

1,2-bis(heptanoylthio) Glycerophosphocholine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-bis(heptanoylthio) Glycerophosphocholine is unique due to its thiol groups, which provide additional reactivity compared to other phospholipids. This makes it particularly useful in enzymatic assays and as a tool for studying thiol-disulfide exchange reactions .

Properties

IUPAC Name

[(2S)-2,3-bis(heptanoylsulfanyl)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIJRJGKBSELO-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)SC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44NO6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724579
Record name (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89019-63-6
Record name (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: The research paper mentions using 1,2-bis(heptanoylthio)glycerophosphocholine as a substrate to measure PLA2 activity. Why is this compound suitable for this purpose?

A1: While the paper doesn't delve into the specifics of this compound's structure-activity relationship, it highlights a key aspect: this compound serves as a chromogenic substrate for PLA2. [] This means that upon hydrolysis by PLA2, a detectable color change occurs. This color change allows researchers to easily quantify the enzyme's activity. This characteristic makes this compound a practical and efficient tool in PLA2 research.

Q2: How does the use of this compound compare to other methods for measuring PLA2 activity mentioned in the paper?

A2: The research paper emphasizes the limitations of traditional PLA2 assays that rely on radioactive or expensive chromogenic substrates. [] These methods can be cumbersome and impractical for large-scale studies. In contrast, the assay utilizing this compound offers a more streamlined and cost-effective alternative without compromising accuracy. This advantage makes it particularly suitable for analyzing a high volume of samples, as might be required in a clinical setting.

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